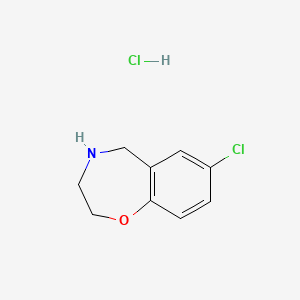

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Beschreibung

The exact mass of the compound 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c10-8-1-2-9-7(5-8)6-11-3-4-12-9;/h1-2,5,11H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUROSDIVHGLHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(CN1)C=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1181458-57-0, 1042628-09-0 | |

| Record name | 1,4-Benzoxazepine, 7-chloro-2,3,4,5-tetrahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1181458-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

This guide provides a comprehensive technical overview of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, a heterocyclic compound of interest in medicinal chemistry. Given the limited specific data available for this particular molecule in peer-reviewed literature, this document synthesizes information from established chemical principles and data on structurally related compounds to offer a robust scientific profile. This guide is intended for researchers, scientists, and professionals in drug development.

Introduction: The 1,4-Benzoxazepine Scaffold

The 1,4-benzoxazepine core is a seven-membered heterocyclic ring system fused to a benzene ring, containing both oxygen and nitrogen atoms. This structural motif is of significant interest in medicinal chemistry due to its presence in various biologically active compounds. Derivatives of benzoxazepines have been explored for a range of therapeutic applications, including as anticancer, antibacterial, and antifungal agents.[1] Furthermore, their structural similarity to benzodiazepines, a class of drugs known for their effects on the central nervous system, suggests their potential for neurological applications.[2] Recent research has also highlighted substituted 2,3,4,5-tetrahydrobenzo[f][3][4]oxazepines as potential agents against trypanosomiasis, targeting the PEX14–PEX5 protein–protein interface.

Physicochemical Properties

The fundamental physicochemical properties of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride are summarized in the table below. These properties are crucial for understanding the compound's behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 1181458-57-0 | |

| Molecular Formula | C₉H₁₁Cl₂NO | |

| Molecular Weight | 220.10 g/mol | [5] |

| Canonical SMILES | C1NCC2=C(C=C(C=C2)Cl)O1.Cl | |

| MDL Number | MFCD11858048 |

Proposed Synthesis and Rationale

Caption: A high-level overview of the proposed synthetic workflow for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride.

Step-by-Step Proposed Synthesis Protocol:

Step 1: Synthesis of 2-(2-aminoethoxy)-4-chlorophenol

-

Rationale: This initial step involves the formation of the key intermediate containing the chloro-substituted benzene ring and the amino-ethoxy side chain.

-

Protocol:

-

To a solution of 4-chlororesorcinol in a suitable solvent such as acetone, add potassium carbonate.

-

Slowly add 2-bromoethylamine hydrobromide to the mixture.

-

Reflux the reaction mixture for 12-18 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Intramolecular Cyclization to form 7-Chloro-2,3-dihydro-1,4-benzoxazepin-5(4H)-one

-

Rationale: This step aims to form the seven-membered ring through an intramolecular cyclization.

-

Protocol:

-

Dissolve the product from Step 1 in a high-boiling point solvent like toluene.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water formed during the reaction.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and wash with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the resulting lactam by recrystallization or column chromatography.

-

Step 3: Reduction of the Lactam

-

Rationale: The amide functional group within the newly formed ring is reduced to an amine to yield the tetrahydro-benzoxazepine core.

-

Protocol:

-

To a solution of the lactam from Step 2 in anhydrous tetrahydrofuran (THF), slowly add a reducing agent such as lithium aluminum hydride (LiAlH₄) or borane-tetrahydrofuran complex at 0°C under an inert atmosphere.

-

Allow the reaction to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture to 0°C and quench carefully by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting precipitate and wash with THF.

-

Concentrate the filtrate to obtain the crude 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine.

-

Step 4: Formation of the Hydrochloride Salt

-

Rationale: The final step involves the conversion of the free base into its more stable and water-soluble hydrochloride salt.

-

Protocol:

-

Dissolve the crude product from Step 3 in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

-

Slowly add a solution of hydrochloric acid in the same solvent (or bubble HCl gas through the solution) with stirring.

-

The hydrochloride salt will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with cold solvent, and dry under vacuum to yield 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride.

-

Structural Elucidation and Characterization

The definitive identification and characterization of the synthesized compound would rely on a combination of spectroscopic techniques.

Caption: Standard analytical workflow for the structural confirmation and purity assessment of a synthesized chemical compound.

Expected Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the chloro-substituted benzene ring, as well as signals for the methylene protons of the tetrahydro-benzoxazepine ring. The integration of these signals would confirm the number of protons in each environment.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the aromatic carbons and the aliphatic carbons of the seven-membered ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, which should correspond to the calculated mass of the molecular formula C₉H₁₀ClNO (for the free base). The isotopic pattern due to the presence of a chlorine atom would be a key diagnostic feature.

-

Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for N-H stretching (of the secondary amine), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O and C-N bond vibrations.

Potential Biological Activity and Therapeutic Applications

While there is no specific biological data for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, the broader class of benzoxazepines has shown promise in several therapeutic areas.

-

Antimicrobial and Antifungal Activity: Various derivatives of 1,5-benzoxazepine have been reported to possess antibacterial and antifungal properties.

-

Anticancer Potential: The benzoxazepine scaffold has been investigated for its antiproliferative effects against various cancer cell lines.

-

Central Nervous System (CNS) Activity: Due to their structural relationship to benzodiazepines, which are well-known CNS-active drugs, benzoxazepines are of interest for their potential to treat neurological and psychiatric disorders.[2]

-

Antitrypanosomal Activity: As mentioned, substituted 2,3,4,5-tetrahydrobenzo[f][3][4]oxazepines have been identified as a new class of compounds with trypanocidal activity. This suggests that 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride could be a candidate for further investigation in the context of parasitic diseases.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Toxicity: Although specific toxicity data is not available, related chlorinated aromatic and heterocyclic compounds may be harmful if swallowed, inhaled, or absorbed through the skin. A related compound, 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine, is classified as acutely toxic if swallowed.[7]

Conclusion

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a compound with a promising chemical scaffold for further research and development in medicinal chemistry. While specific experimental data for this molecule is sparse, this guide provides a solid foundation for its synthesis, characterization, and potential biological evaluation based on established chemical principles and data from related compounds. Further investigation is warranted to fully elucidate its properties and therapeutic potential.

References

-

Appchem. (n.d.). 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride. Retrieved from [Link]

-

ChemistryViews. (2024, April 29). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. Retrieved from [Link]

-

Katritzky, A. R., et al. (n.d.). Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Synthesis and properties of new 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepine derivatives. Part IV. Reduction of 2-alkyl-2,3,4,5-tetrahydro-1,4-benzoxazepin-3,5-diones. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistryviews.org [chemistryviews.org]

- 3. 1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-5-phenyl (CAS 1694-78-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. 2,3,4,5-Tetrahydro-1,4-benzoxazepine | C9H11NO | CID 21882775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1181458-57-0|7-Chloro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine hydrochloride|BLD Pharm [bldpharm.com]

- 6. Convenient syntheses of 2,3,4,5-tetrahydro-1,4-benzothiazepines, -1,4-benzoxazepines and -1,4-benzodiazepines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 7. 7-Fluoro-2,3,4,5-tetrahydro-1,4-benzoxazepine | Sigma-Aldrich [sigmaaldrich.com]

An In-Depth Technical Guide on the Proposed Mechanism of Action of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Abstract

This technical guide delineates a proposed mechanism of action for the novel compound, 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride. Based on a comprehensive analysis of its core chemical scaffold and the established pharmacology of structurally related molecules, we hypothesize that this compound primarily functions as a selective serotonin 1A (5-HT1A) receptor agonist. This document provides a detailed exploration of this proposed mechanism, outlines a suite of robust experimental protocols for its validation, and discusses potential alternative or secondary pharmacological targets. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities targeting the central nervous system.

Introduction and Compound Overview

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride belongs to the benzoxazepine class of compounds, a privileged scaffold in medicinal chemistry known to interact with various central nervous system (CNS) targets. The tetrahydro-1,4-benzoxazepine core is structurally analogous to other well-characterized psychoactive agents, suggesting a potential for neuromodulatory activity. The presence of a chloro-substituent at the 7-position of the aromatic ring is a common feature in many CNS-active drugs, often influencing potency and selectivity. Given the nascent stage of research on this specific molecule, this guide synthesizes current knowledge from related compounds to propose a scientifically grounded hypothesis for its mechanism of action and to provide a clear roadmap for its experimental elucidation.

Proposed Primary Mechanism of Action: Selective 5-HT1A Receptor Agonism

Our central hypothesis is that 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride acts as a selective agonist at the 5-HT1A receptor. This is predicated on published research demonstrating that various 1,4-benzoxazepine derivatives exhibit high affinity and selectivity for this receptor subtype.[1] Agonism at the 5-HT1A receptor, a G-protein coupled receptor (GPCR), is known to produce anxiolytic, antidepressant, and neuroprotective effects.

The 5-HT1A Signaling Cascade

Upon binding of an agonist, the 5-HT1A receptor couples to inhibitory G-proteins (Gi/o). This initiates a downstream signaling cascade characterized by:

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit directly interacts with and opens G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and neuronal hyperpolarization. It also inhibits voltage-gated calcium channels, reducing calcium influx.

This cascade ultimately results in a reduction of neuronal excitability in key brain regions associated with mood and anxiety, such as the hippocampus and raphe nuclei.

Experimental Validation of the Proposed Mechanism

To rigorously test the hypothesis of 5-HT1A receptor agonism, a multi-tiered experimental approach is recommended.

Tier 1: Receptor Binding Affinity and Selectivity

The initial step is to determine the binding affinity (Ki) of the compound for the 5-HT1A receptor and to assess its selectivity against other relevant CNS receptors.

Table 1: Proposed Receptor Binding Panel

| Receptor Target | Rationale |

| 5-HT1A | Primary hypothesized target |

| 5-HT2A | Common target for psychoactive compounds |

| Dopamine D2 | To assess potential antipsychotic-like activity |

| GABA-A (Benzodiazepine site) | Structural similarities to benzodiazepines |

| α1-Adrenergic | To evaluate off-target effects |

-

Membrane Preparation:

-

Homogenize rat brain cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C.

-

Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C.

-

Resuspend the resulting pellet in fresh Tris-HCl buffer and repeat the centrifugation.

-

Finally, resuspend the pellet in assay buffer to a protein concentration of 1-2 mg/mL.

-

-

Binding Assay:

-

In a 96-well plate, combine:

-

50 µL of radioligand (e.g., [3H]8-OH-DPAT, a known 5-HT1A agonist).

-

50 µL of competing ligand (7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride at various concentrations).

-

100 µL of the membrane preparation.

-

-

For non-specific binding, use a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin).

-

Incubate at 25°C for 60 minutes.

-

-

Termination and Detection:

-

Rapidly filter the reaction mixture through glass fiber filters to separate bound and free radioligand.

-

Wash the filters three times with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

Tier 2: Functional Activity Assessment

Following confirmation of binding, it is crucial to determine if the compound acts as an agonist, antagonist, or inverse agonist.

This assay measures the activation of G-proteins, a direct downstream consequence of GPCR agonism.

-

Assay Components:

-

Membrane preparation (as described above).

-

Assay buffer containing GDP, MgCl2, and NaCl.

-

[35S]GTPγS (a non-hydrolyzable GTP analog).

-

Test compound at various concentrations.

-

-

Procedure:

-

Pre-incubate the membranes with the test compound for 15 minutes at 30°C.

-

Initiate the reaction by adding [35S]GTPγS.

-

Incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [35S]GTPγS by scintillation counting.

-

-

Data Analysis:

-

Plot the stimulated binding against the logarithm of the compound concentration to generate a dose-response curve.

-

Determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect) values.

-

This technique provides a direct measure of the compound's effect on neuronal excitability.[2][3]

-

Cell Preparation:

-

Use primary cultured hippocampal neurons or a cell line stably expressing the human 5-HT1A receptor.

-

Plate the cells on coverslips for recording.

-

-

Recording:

-

Establish a whole-cell patch clamp configuration on a selected neuron.

-

Record the baseline membrane potential and firing rate in current-clamp mode.

-

Perfuse the test compound at various concentrations onto the cell.

-

Measure changes in membrane potential and firing frequency. Agonist activity at the 5-HT1A receptor is expected to cause hyperpolarization and a decrease in firing rate.

-

Potential Alternative or Secondary Mechanisms of Action

While the primary hypothesis focuses on the 5-HT1A receptor, the benzoxazepine scaffold is known for its promiscuity. Therefore, it is prudent to investigate other potential targets.

-

Dopamine Receptors: Some CNS-active compounds with a similar core structure exhibit affinity for dopamine receptors.[1] Functional assays, such as those measuring cAMP levels in cells expressing D1 or D2 receptors, would be informative.[4][5]

-

GABA-A Receptors: The structural resemblance to benzodiazepines warrants investigation of allosteric modulation of the GABA-A receptor.[6] Electrophysiological studies measuring GABA-evoked currents in the presence of the test compound can elucidate any positive or negative allosteric modulatory effects.[7][8]

Conclusion

This technical guide puts forth a well-founded, albeit hypothetical, mechanism of action for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, centering on selective 5-HT1A receptor agonism. The provided experimental framework offers a systematic and rigorous approach to validate this hypothesis and explore other potential pharmacological activities. The elucidation of this compound's precise mechanism of action will be pivotal in determining its therapeutic potential and guiding its future development as a novel CNS agent.

References

-

Kamei, K., et al. (2006). Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan. Bioorganic & Medicinal Chemistry, 14(6), 1978-1992. [Link]

-

Johnston, G. A. R. (2013). Characterization of GABA Receptors. GABA Receptor Pharmacology, 31-55. [Link]

-

INDIGO Biosciences. (n.d.). Human Dopamine Receptor D1 Reporter Assay System (DRD1). [Link]

-

Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. [Link]

-

University of North Carolina. (n.d.). GABAA Receptor Binding Assay Protocol. [Link]

-

Ogden, D., & Stanfield, P. (n.d.). Patch clamp techniques for single channel and whole-cell recording. The University of Texas at Dallas. [Link]

-

Neher, E., & Sakmann, B. (1976). Single-channel currents recorded from membrane of denervated frog muscle fibres. Nature, 260(5554), 799–802. [Link]

-

Aper,A. (2017). A Short Guide to Electrophysiology and Ion Channels. IntechOpen. [Link]

-

Axon Instruments. (n.d.). The Axon Guide: A Guide to Electrophysiology & Biophysics Laboratory Techniques. [Link]

Sources

- 1. Synthesis, SAR studies, and evaluation of 1,4-benzoxazepine derivatives as selective 5-HT1A receptor agonists with neuroprotective effect: Discovery of Piclozotan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. docs.axolbio.com [docs.axolbio.com]

- 3. journals.library.ualberta.ca [journals.library.ualberta.ca]

- 4. indigobiosciences.com [indigobiosciences.com]

- 5. Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PDSP - GABA [kidbdev.med.unc.edu]

The Emergence of Chloro-Substituted Benzoxazepines: A Technical Guide to their Synthesis and Historical Significance

This in-depth technical guide explores the discovery and history of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride and its related analogues. While specific historical records for this exact hydrochloride salt are not extensively documented in mainstream chemical literature, its core structure represents a significant pharmacophore. This whitepaper will delve into the broader class of chloro-substituted benzoxazepines and benzazepines, providing a comprehensive overview for researchers, scientists, and drug development professionals. We will examine the synthetic pathways, pharmacological importance, and the scientific rationale behind the exploration of these heterocyclic systems.

Introduction: The Benzoxazepine and Benzazepine Scaffolds in Medicinal Chemistry

The seven-membered 1,4-benzoxazepine and 1,4-benzodiazepine scaffolds are versatile and privileged structures in medicinal chemistry, forming the core of numerous pharmaceutical drugs.[1][2] These heterocyclic systems have garnered significant interest due to their wide range of biological activities. The fusion of a benzene ring with a seven-membered ring containing nitrogen and, in the case of benzoxazepines, oxygen, creates a three-dimensional structure that can effectively interact with various biological targets.

The history of related seven-membered heterocyclic compounds is notably marked by the serendipitous discovery of the first benzodiazepine, chlordiazepoxide (Librium), by Leo Sternbach in 1955.[3][4][5] This discovery opened the floodgates for the development of a new class of central nervous system (CNS) depressants.[5] Benzodiazepines are well-known for their use in treating anxiety, insomnia, and seizures.[2][5] The introduction of a chlorine atom into these scaffolds is a common strategy in medicinal chemistry to modulate the compound's electronic properties, metabolic stability, and binding affinity to its target.

A Case Study in Synthesis: 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one

While a detailed discovery history for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is elusive, a closely related and industrially significant compound is 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one. This compound is a key intermediate in the synthesis of Tolvaptan, a selective vasopressin V2 receptor antagonist used to treat hyponatremia.[6][7] The synthesis of this intermediate provides an excellent, well-documented example of the chemical strategies employed to construct such chloro-substituted seven-membered heterocyclic systems.

Retrosynthetic Analysis and Strategy

The synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one typically starts from simple, commercially available precursors. The core strategy involves the construction of the seven-membered ring through an intramolecular Friedel-Crafts reaction.

Caption: Retrosynthetic analysis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.

Detailed Experimental Protocol

The following is a step-by-step methodology for the synthesis of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, based on patented procedures.[6]

Step A: Synthesis of 4-(4-chloroanilino)-4-oxobutanoic acid

-

Reactants: 4-chloroaniline and succinic anhydride.

-

Solvent: A suitable organic solvent such as ethylene dichloride, tetrahydrofuran (THF), or glycol dimethyl ether.

-

Procedure: 4-chloroaniline and succinic anhydride are reacted in the chosen solvent. The molar ratio of 4-chloroaniline to succinic anhydride is typically in the range of 1:0.95 to 1:1.05.[6]

-

Rationale: This step involves the nucleophilic attack of the aniline nitrogen on one of the carbonyl carbons of succinic anhydride, leading to the opening of the anhydride ring and the formation of the corresponding amide-acid.

Step B: Synthesis of 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione

-

Reactant: 4-(4-chloroanilino)-4-oxobutanoic acid.

-

Reagent: Anhydrous aluminum chloride (AlCl₃).

-

Solvent: Ethylene dichloride.

-

Procedure: The 4-(4-chloroanilino)-4-oxobutanoic acid is dissolved in ethylene dichloride, and anhydrous AlCl₃ is added. The mixture is heated to around 60°C for approximately 4 hours.[6]

-

Work-up: The reaction is cooled and then quenched by the careful addition of 3N hydrochloric acid. The organic layer is separated, washed, dried, and concentrated to yield the product.

-

Rationale: This is an intramolecular Friedel-Crafts acylation. The Lewis acid, AlCl₃, activates the carboxylic acid, allowing for electrophilic attack on the aromatic ring to form the seven-membered ring.

Step C: Protection of the 5-keto group

-

Reactant: 7-chloro-3,4-dihydrobenzo[b]azepine-2,5-dione.

-

Reagents: Ethylene glycol and p-toluenesulfonic acid (catalyst).

-

Procedure: The diketone is reacted with ethylene glycol in the presence of a catalytic amount of p-toluenesulfonic acid to form the ketal at the 5-position.

-

Rationale: Selective protection of one of the ketone functionalities is necessary for the subsequent selective reduction. The 5-keto group is more sterically accessible and therefore more readily protected.

Step D: Reduction and Deprotection

-

Reactant: The protected 7-chloro-3,4-dihydrobenzo[b]azepine-2-one-5-ketal.

-

Reducing Agent: Sodium borohydride (NaBH₄) with boron trifluoride etherate.

-

Procedure: The protected ketone is reduced using sodium borohydride and boron trifluoride etherate in THF. The reaction is carried out at a controlled temperature (48-55°C) for 10-12 hours.[6]

-

Work-up: The reaction is quenched with hydrochloric acid, which also serves to remove the ketal protecting group, yielding the final product, 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.[6]

-

Rationale: The borane generated in situ selectively reduces the amide carbonyl group. The acidic work-up regenerates the ketone at the 5-position.

Caption: Synthetic workflow for 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one.

Pharmacological Significance and Future Directions

Benzoxazine and benzazepine derivatives exhibit a wide array of pharmacological activities.[8][9] For instance, certain benzoxazine derivatives show potent affinity for serotonin receptors (5-HT1A, 5-HT1B, and 5-HT1D) and have been investigated for their potential as antidepressants.[8] Other benzazepine compounds have been explored for the treatment of insulin resistance and related conditions.[10] The 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine scaffold is a known serotonin (5-HT) receptor agonist, with potential applications in treating CNS disorders like obesity.[11]

The structural diversity of the benzoxazepine and benzazepine cores allows for fine-tuning of their pharmacological profiles. The incorporation of a chlorine atom, as seen in the title compound, can significantly impact a molecule's properties. Future research in this area will likely focus on the development of more selective and potent analogues, as well as the exploration of novel therapeutic applications for these versatile heterocyclic systems. The development of asymmetric synthetic routes to produce enantioenriched benzoxazepines and benzodiazepines is also an active area of research, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological profiles.[1][2]

Conclusion

While the specific discovery and history of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride are not prominently detailed in scientific literature, its core structure belongs to a well-established and pharmacologically significant class of compounds. The synthesis of the related and industrially important intermediate, 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepin-5-one, provides a clear and instructive example of the chemical methodologies used to construct these seven-membered heterocyclic systems. The continued exploration of chloro-substituted benzoxazepines and benzazepines holds significant promise for the discovery of new therapeutic agents.

References

- Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one - Google Patents.

-

Synthesis of tetrahydro-1,4-benzodiazepine-2-ones on hydrophilic polyamide SynPhase lanterns - PubMed. Available at: [Link]

-

Pharmacological Profile of Benzoxazines: A Short Review - Journal of Chemical and Pharmaceutical Research. Available at: [Link]

- US8263587B2 - Benzoxazepine compounds, their preparation and use - Google Patents.

-

Enantioenriched 1,4-Benzoxazepines via Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

- Preparation method of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine.

-

Scheme 1. Synthesis of[6][10]benzooxazepines 7-25 - ResearchGate. Available at: [Link]

-

Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones - ChemistryViews. Available at: [Link]

-

Methyl 7-chloro-2,3,4,5-tetrahydro-1-((4-methylphenyl)sulfonyl)-5-oxo-1H-1-benzazepine-4-carboxylate | C19H18ClNO5S | CID 101380716 - PubChem. Available at: [Link]

-

(PDF) BENZODIAZEPINES: A BRIEF HISTORY AND DEVELOPMENT - ResearchGate. Available at: [Link]

-

7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol | Pharmaffiliates. Available at: [Link]

-

The history of benzodiazepines - PubMed. Available at: [Link]

-

A Synthetic Overview of Benzoxazines and Benzoxazepines as Anticancer Agents. Available at: [Link]

- US8802845B2 - Processes for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and intermediates related thereto - Google Patents.

-

Benzodiazepine - Wikipedia. Available at: [Link]

- DE2314392A1 - 2,3,4,5-tetrahydro-1,5-benzoxazepine und verfahren zu ihrer herstellung - Google Patents.

-

7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine - ChemBK. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemistryviews.org [chemistryviews.org]

- 3. researchgate.net [researchgate.net]

- 4. The history of benzodiazepines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Benzodiazepine - Wikipedia [en.wikipedia.org]

- 6. CN103601678B - Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one - Google Patents [patents.google.com]

- 7. Preparation method of 7-chloro-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine - Eureka | Patsnap [eureka.patsnap.com]

- 8. jocpr.com [jocpr.com]

- 9. researchgate.net [researchgate.net]

- 10. US8263587B2 - Benzoxazepine compounds, their preparation and use - Google Patents [patents.google.com]

- 11. US8802845B2 - Processes for the preparation of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine and intermediates related thereto - Google Patents [patents.google.com]

An In-Depth Technical Guide to 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS Number: 1181458-57-0), a heterocyclic compound of interest in medicinal chemistry and drug discovery. While direct and extensive literature on this specific molecule is limited, this guide synthesizes information from analogous structures, particularly within the benzoxazepine and benzodiazepine classes, to provide a foundational understanding of its synthesis, characterization, and potential applications. The content herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Benzoxazepine Scaffold in Drug Discovery

The 1,4-benzoxazepine core is a privileged heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its three-dimensional structure and ability to present diverse pharmacophoric features make it an attractive framework for the design of biologically active molecules. Derivatives of this and related seven-membered heterocyclic systems, such as benzodiazepines, are well-known for their interactions with the central nervous system (CNS), exhibiting anxiolytic, anticonvulsant, and sedative properties.[1][2] The introduction of a chlorine atom at the 7-position of the benzoxazepine ring, as seen in the title compound, is a common strategy in medicinal chemistry to modulate the electronic properties and metabolic stability of a molecule, potentially enhancing its pharmacological profile. This guide will delve into the specifics of the 7-chloro substituted tetrahydro-1,4-benzoxazepine hydrochloride, providing a theoretical and practical framework for its scientific exploration.

Physicochemical Properties and Identification

A foundational aspect of working with any chemical entity is a thorough understanding of its physical and chemical properties. These characteristics are critical for its handling, formulation, and analysis.

| Property | Value | Source |

| CAS Number | 1181458-57-0 | Appchem |

| Molecular Formula | C₉H₁₁Cl₂NO | Appchem |

| Molecular Weight | 220.10 g/mol | Appchem |

| Appearance | Expected to be a crystalline solid | Inferred from similar compounds |

| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol | Inferred from hydrochloride salt nature |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

Table 1: Physicochemical Properties of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride.

Synthesis and Mechanistic Insights

While a specific, published synthetic route for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride was not found in the available literature, a plausible pathway can be inferred from established syntheses of structurally related benzoxazepines and benzodiazepines. A common and effective strategy involves the intramolecular cyclization of a suitably functionalized precursor.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the seven-membered ring at the ether or amide bond, leading back to simpler, commercially available starting materials.

Caption: Retrosynthetic analysis of the target compound.

Postulated Synthetic Protocol

The following is a hypothetical, step-by-step protocol for the synthesis of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, based on analogous chemical transformations.

Step 1: Synthesis of 2-(2-Aminoethoxy)-5-chlorophenol

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 4-chlorophenol in a suitable aprotic solvent such as dimethylformamide (DMF).

-

Deprotonation: Add a strong base, for example, sodium hydride (NaH), portion-wise at 0°C to deprotonate the phenolic hydroxyl group. The choice of a strong base is crucial to ensure complete formation of the phenoxide, which is a more potent nucleophile.

-

Nucleophilic Substitution: To the resulting phenoxide solution, add 2-(boc-amino)ethyl bromide. The Boc protecting group on the amine is essential to prevent its reaction as a nucleophile. The reaction mixture is then heated to facilitate the Williamson ether synthesis.

-

Work-up and Deprotection: After the reaction is complete, as monitored by Thin Layer Chromatography (TLC), the mixture is cooled and quenched with water. The product is extracted with an organic solvent. The Boc protecting group is subsequently removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to yield the desired amino-ether intermediate.

Step 2: Intramolecular Cyclization to form 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine

-

Reaction Conditions: The intramolecular cyclization can be achieved through various methods. One plausible approach is a Pictet-Spengler type reaction or an intramolecular nucleophilic aromatic substitution. For the latter, activation of the aromatic ring may be necessary.

-

Alternative Cyclization: A more direct approach could involve the reaction of 2-amino-5-chlorophenol with a suitable two-carbon electrophile that can subsequently cyclize.

Step 3: Formation of the Hydrochloride Salt

-

Salt Formation: Dissolve the free base of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine in a suitable anhydrous organic solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly bubble anhydrous hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in isopropanol).

-

Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with cold solvent, and dried under vacuum. The formation of the hydrochloride salt is a standard procedure to improve the stability and aqueous solubility of amine-containing compounds, which is often desirable for pharmaceutical applications.

Caption: Proposed synthetic workflow for the target compound.

Analytical Characterization

The structural elucidation and purity assessment of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride would rely on a combination of standard analytical techniques.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR would be expected to show distinct signals for the aromatic protons, the methylene protons of the ethylenediamine bridge, and the amine proton. The chemical shifts and coupling patterns would be diagnostic of the tetrahydro-1,4-benzoxazepine ring system.

-

¹³C NMR would provide information on the number and types of carbon atoms present in the molecule, confirming the carbon skeleton.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition of the molecule by providing a highly accurate mass measurement. The fragmentation pattern observed in MS/MS analysis could further corroborate the proposed structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy would be useful for identifying key functional groups, such as the N-H and C-O-C stretching vibrations characteristic of the benzoxazepine ring.

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of the synthesized compound.[3] A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with an additive like formic acid or trifluoroacetic acid to improve peak shape) would likely provide good separation. The purity would be determined by the area percentage of the main peak in the chromatogram.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For the free base form of the compound, GC-MS could also be employed for purity analysis and identification, provided the compound is sufficiently volatile and thermally stable.[4]

Potential Applications in Medicinal Chemistry

The structural similarity of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride to known psychoactive compounds suggests that its primary therapeutic potential may lie in the modulation of CNS targets.

-

CNS Activity: Benzodiazepines are classic examples of CNS-active agents, primarily acting as positive allosteric modulators of the GABA-A receptor.[1] It is plausible that 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride could exhibit similar activity, warranting investigation into its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.

-

Other Potential Targets: The benzoxazepine scaffold has been explored for a variety of other biological targets. Further research could investigate the activity of this compound against targets such as serotonin receptors, dopamine receptors, or ion channels. The chlorine substituent may influence receptor binding affinity and selectivity.

Conclusion and Future Directions

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride represents an intriguing yet underexplored molecule within the broader class of bioactive heterocyclic compounds. This guide has provided a comprehensive, albeit partially inferred, overview of its key characteristics, a plausible synthetic strategy, and potential avenues for its application in drug discovery. The true therapeutic potential of this compound can only be unlocked through rigorous experimental investigation. Future research should focus on the development and optimization of a reliable synthetic route, thorough characterization of its physicochemical and pharmacological properties, and in-depth studies to elucidate its mechanism of action and identify its biological targets. Such efforts will be crucial in determining whether this compound can be developed into a valuable tool for neuroscience research or a lead candidate for the treatment of CNS disorders.

References

-

Appchem. 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride | 1181458-57-0. Available from: [Link]

-

Battaglia, V., Meninno, S., Astone, A., & Lattanzi, A. (2024). Catalytic Asymmetric Approach to 1,3,4,5‐Tetrahydro‐1,4‐benzodiazepin‐2‐ones in One‐Pot. ChemistryViews. Available from: [Link]

-

Kilts, C. D., Dew, K. L., Ely, T. D., & Mailman, R. B. (1985). Quantification of R-(+)-7-chloro-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-methyl-3- benzazepine in brain and blood by use of reversed-phase high-performance liquid chromatography with electrochemical detection. Journal of Chromatography B: Biomedical Sciences and Applications, 342(2), 452-457. Available from: [Link]

-

Rashid, M., Husain, A., & Mishra, R. (2010). Synthesis and anti-anxiety activity of some 7-chloro-5-phenyl-1,3- dihydro-1H, 3H-1,4-benzodiazepin. Der Pharmacia Lettre, 2(1), 253-260. Available from: [Link]

Sources

- 1. chemistryviews.org [chemistryviews.org]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. Quantification of R-(+)-7-chloro-8-hydroxy-1-phenyl-2,3,4,5-tetrahydro-1H-3-methyl-3- benzazepine in brain and blood by use of reversed-phase high-performance liquid chromatography with electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. gcms.cz [gcms.cz]

A Guide to the Definitive Molecular Weight Determination of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

Abstract: The precise characterization of Active Pharmaceutical Ingredients (APIs) is the bedrock of modern drug development. Among the fundamental physicochemical properties, molecular weight stands as a critical parameter, influencing everything from reaction stoichiometry and formulation to pharmacokinetic behavior and regulatory compliance. This technical guide provides an in-depth methodology for the determination of the molecular weight of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS: 1181458-57-0), a heterocyclic compound of interest in medicinal chemistry. We will detail the theoretical calculation, elucidate the gold-standard experimental verification techniques, and discuss the profound implications of this foundational data point in a research and development setting.

Compound Identity and Theoretical Molecular Weight

7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is a specific salt form of the parent compound, 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine. The hydrochloride salt is often utilized in pharmaceutical development to improve properties such as solubility and stability.[1][2]

The first step in confirming molecular weight is a theoretical calculation based on the compound's molecular formula. This provides a precise expected value against which all experimental data will be compared.

Molecular Formula: C₉H₁₁Cl₂NO

To calculate the molecular weight, we sum the atomic weights of each constituent atom. The atomic weights are based on the IUPAC standard atomic weights.

| Element | Symbol | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |

| Carbon | C | 9 | 12.011 | 108.099 |

| Hydrogen | H | 11 | 1.008 | 11.088 |

| Chlorine | Cl | 2 | 35.453 | 70.906 |

| Nitrogen | N | 1 | 14.007 | 14.007 |

| Oxygen | O | 1 | 15.999 | 15.999 |

| Total | 220.099 |

Based on this calculation, the theoretical molecular weight of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is 220.10 g/mol . A supplier source lists the molecular weight as 220.0957, which corresponds to the monoisotopic mass. For most laboratory and formulation purposes, the average molecular weight (220.10 g/mol ) is used.

Experimental Verification: A Multi-Pronged Approach

While theoretical calculation is essential, it must be validated by empirical data. A robust characterization workflow employs multiple orthogonal techniques to confirm both the structure and the molecular weight, creating a self-validating system. Mass spectrometry is the primary method for direct molecular weight determination, with spectroscopic and elemental analysis serving as crucial confirmatory tools.

Primary Method: High-Resolution Mass Spectrometry (HRMS)

Expert Rationale: Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound.[3] For a small molecule like this, Electrospray Ionization (ESI) is the preferred ionization method due to its soft ionization nature, which minimizes fragmentation and typically produces an intact molecular ion. Coupling this with a high-resolution mass analyzer, such as an Orbitrap or Time-of-Flight (TOF), provides high mass accuracy, allowing for confident molecular formula confirmation.[3][4][5]

It is critical to understand that when analyzing a hydrochloride salt via ESI-MS, the molecule observed is typically the protonated free base, [M+H]+, not the intact salt. The HCl adduct dissociates in the solvent phase prior to ionization.

Expected Result:

-

Free Base (C₉H₁₀ClNO) Molecular Weight: 183.54 g/mol

-

Expected Ion: [M+H]+

-

Expected m/z: 184.05 (Monoisotopic Mass)

Step-by-Step Protocol for HRMS Analysis:

-

Sample Preparation:

-

Accurately weigh approximately 1 mg of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride.

-

Dissolve the sample in 1 mL of a 1:1 solution of HPLC-grade methanol and deionized water to create a 1 mg/mL stock solution.

-

Further dilute this stock solution to a final concentration of approximately 1-10 µg/mL for direct infusion or LC-MS analysis.

-

-

Instrumentation Setup (Example: Orbitrap Mass Spectrometer):

-

Ionization Mode: ESI, Positive.

-

Scan Range: 100-500 m/z.

-

Resolution: Set to >60,000 to ensure high mass accuracy.

-

Capillary Voltage: ~3.5 kV.

-

Sheath Gas and Aux Gas: Optimize for stable spray (e.g., 35 and 10 arbitrary units, respectively).

-

-

Data Acquisition:

-

Introduce the sample via direct infusion or through an HPLC system.

-

Acquire full scan mass spectra. The high-resolution instrument will provide a mass measurement with an accuracy typically below 5 ppm.

-

-

Data Analysis:

-

Process the resulting spectrum.

-

Identify the peak corresponding to the protonated free base at an m/z of ~184.05.

-

Utilize the instrument software to confirm that the measured mass is within 5 ppm of the theoretical mass and that the isotopic pattern matches the expected pattern for a molecule containing one chlorine atom.

-

Confirmatory Methods

Expert Rationale: Relying on a single technique is insufficient for rigorous scientific validation. Structural confirmation via Nuclear Magnetic Resonance (NMR) and compositional analysis via Elemental Analysis provide orthogonal data that validate the molecular formula from which the molecular weight is calculated.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR does not directly measure molecular weight but provides detailed information about the chemical structure (the connectivity of atoms). By confirming the structure of the molecule, one inherently validates the molecular formula. For 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine, ¹H and ¹³C NMR spectra would be used to confirm the presence of the aromatic and aliphatic protons and carbons, their respective chemical environments, and their connectivity, ensuring the sample is indeed the correct compound.

B. Elemental Analysis (CHN Analysis): This classic technique determines the mass percentages of Carbon, Hydrogen, and Nitrogen in a pure sample. The experimental percentages are then compared to the theoretical values calculated from the molecular formula. A close match (typically within ±0.4%) provides strong evidence for the proposed molecular formula.

Theoretical Elemental Composition for C₉H₁₁Cl₂NO:

| Element | Mass ( g/mol ) | Total Mass % |

| Carbon | 108.099 | 49.13% |

| Hydrogen | 11.088 | 5.04% |

| Chlorine | 70.906 | 32.22% |

| Nitrogen | 14.007 | 6.36% |

| Oxygen | 15.999 | 7.27% |

A validated sample should yield experimental C, H, and N percentages that align closely with these theoretical values.

Significance in Research and Drug Development

The accurate determination of molecular weight is not a mere academic exercise; it is a cornerstone of pharmaceutical development with far-reaching implications.[6][7]

Causality Chain of Molecular Weight Accuracy:

-

Stoichiometric Calculations: All synthetic and formulation activities rely on molar quantities. An incorrect molecular weight leads to errors in reaction yields, reagent molar ratios, and the final concentration of solutions.

-

Dose Formulation: Pharmaceutical dosages are defined by mass (e.g., milligrams per tablet). The molecular weight is the direct conversion factor used to relate this mass to the number of active molecules being administered to a patient, which is fundamental to achieving the desired therapeutic effect.[6]

-

Pharmacokinetics (ADME): Molecular weight is a key determinant of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[8][9] For instance, it is a core component of predictive models like Lipinski's Rule of Five, which suggests that poor permeation or absorption is more likely when the molecular weight is over 500.[8]

-

Regulatory Submission: Regulatory bodies like the FDA and EMA require exhaustive characterization data for any new chemical entity. An accurately determined and experimentally verified molecular weight is a non-negotiable part of the Chemistry, Manufacturing, and Controls (CMC) section of a drug filing.[10]

Conclusion

The molecular weight of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is theoretically calculated to be 220.10 g/mol . This guide outlines a robust, multi-faceted strategy for the empirical verification of this value, centered on high-resolution mass spectrometry and supported by orthogonal techniques like NMR and elemental analysis. Adherence to such a rigorous, self-validating workflow is essential, as the integrity of this single data point underpins the accuracy of stoichiometric calculations, the safety and efficacy of final dosage forms, and the success of regulatory filings in the pharmaceutical industry.

References

- PubChem. (n.d.). 1-(4-Amino-2-methylbenzoyl)-7-chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one. National Center for Biotechnology Information.

- TCI Chemicals. (n.d.). 7-Chloro-1,2,3,4-tetrahydro-5H-1-benzazepin-5-one.

- Pharma Focus America. (n.d.). Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.

- AZoM. (2019, March 7). Importance of Molecular Weight Testing in an Industrial Environment.

- Sigma-Aldrich. (n.d.). CAS 13477-34-4.

- Patel, J., et al. (n.d.). Characterization of Hydrochloride and Tannate Salts of Diphenhydramine. PMC - NIH.

- Spectroscopy Online. (2024, June 25). Evolving Role of Mass Spectrometry in Pharmaceutical Analysis Highlighted in New Review.

- Pharmaffiliates. (n.d.). 7-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-ol.

- Appchem. (n.d.). 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride.

- Brookhaven Instruments. (n.d.). What is Molecular Weight?.

- European Pharmaceutical Review. (2014, October 28). Pharmaceutical salts of small molecule drugs: opportunities and challenges.

- Lab Network. (2024, December 7). Molecular weight (MW): Significance and symbolism.

- Royal Society of Chemistry. (n.d.). Accurate molecular weight determination of small molecules via DOSY-NMR by using external calibration curves with normalized diffusion coefficients. Chemical Science.

- Molecules - MDPI. (n.d.). Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis. PMC.

- ACS Omega. (2022, July 27). Hydrochloride Salt of the GABAkine KRM-II-81.

- National Center for Biotechnology Information. (n.d.). Prediction of Drug-Like Properties. Madame Curie Bioscience Database.

- Google Patents. (n.d.). Synthetic method of 7-chloro-1,2,3,4-tetrahydrobenzo[b]azepine-5-one.

- Genedata. (n.d.). Mass Spectrometry Analysis Workflows.

- Thermo Fisher Scientific. (n.d.). Effective Workflow for Pharmaceutical API Impurity Analysis using HR-LCMS and Compound Discoverer.

- ResearchGate. (2025, August 7). (PDF) Accurate Molecular Weight Determination of Small Molecules via DOSY-NMR by using External Calibration Curves with Normalized Diffusion Coefficients.

- ChemBK. (2024, April 9). 7-chloro-1-[2-methyl-4-[(2-methylbenzoyl)amino]benzoyl]-5-oxo-2,3,4,5-tetrahydro-1H-1-benzazepine.

- bioRxiv. (2022, September 27). Investigation of Molecular Weights and Pharmacokinetic Characteristics of Older and Modern Small Drugs.

- LookChem. (n.d.). Cas 160129-45-3, 7-CHLORO-1,2,3,4-TETRAHYDRO-BENZO[B]AZEPIN-5-ONE.

- PubChem. (n.d.). Methyl 7-chloro-2,3,4,5-tetrahydro-1-((4-methylphenyl)sulfonyl)-5-oxo-1H-1-benzazepine-4-carboxylate. National Center for Biotechnology Information.

- Sigma-Aldrich. (n.d.). CAS 13477-34-4.

Sources

- 1. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pharmafocusamerica.com [pharmafocusamerica.com]

- 4. Advances in Ultra-High-Resolution Mass Spectrometry for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. brookhaveninstruments.com [brookhaveninstruments.com]

- 7. wisdomlib.org [wisdomlib.org]

- 8. Prediction of Drug-Like Properties - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

A Comprehensive Technical Guide to the Solubility Profiling of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

This guide provides a detailed framework for researchers, scientists, and drug development professionals on determining and understanding the solubility characteristics of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride (CAS No. 1181458-57-0). Given the nascent stage of publicly available data for this specific compound, this document serves as a comprehensive methodology, grounded in established principles of pharmaceutical science, to systematically generate and interpret its solubility profile.

Introduction: The Critical Role of Solubility in Drug Development

Solubility is a fundamental physicochemical property that dictates the bioavailability of an orally administered active pharmaceutical ingredient (API).[1] For a drug to be effective, it must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream.[1] The hydrochloride salt form of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine, a seven-membered heterocyclic compound, suggests a strategic effort to enhance the aqueous solubility of a potentially basic parent molecule.[2][3] Understanding its solubility across a range of physiologically and pharmaceutically relevant conditions is a non-negotiable prerequisite for successful formulation development.

This guide will elucidate the theoretical underpinnings and provide actionable, step-by-step protocols for a comprehensive solubility assessment. We will explore the impact of pH, common pharmaceutical solvents, and temperature on the dissolution of this compound.

Part 1: Theoretical Framework and Pre-characterization

Before embarking on experimental solubility studies, a foundational understanding of the molecule's intrinsic properties is essential. These parameters inform experimental design and aid in the interpretation of results.

Physicochemical Properties of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride

A summary of the known and predicted properties of the target compound is presented below.

| Property | Value/Predicted Value | Significance in Solubility |

| CAS Number | 1181458-57-0 | Unique identifier for the hydrochloride salt. |

| Molecular Formula | C9H11Cl2NO | Provides the elemental composition. |

| Molecular Weight | 220.10 g/mol | Influences diffusion and dissolution rates. |

| Structure | A chlorinated tetrahydro-benzoxazepine ring system. | The heterocyclic nature and presence of a secondary amine (protonated in the HCl salt) are key determinants of solubility. |

| pKa (Predicted) | To be determined (likely in the range of a secondary amine) | The dissociation constant is critical for predicting how solubility will change with pH.[4][5] As a hydrochloride salt of a basic compound, solubility is expected to be highest at acidic pH and decrease as the pH approaches and surpasses the pKa.[6] |

| LogP (Predicted) | To be determined | The octanol-water partition coefficient indicates the lipophilicity of the free base, which influences its solubility in organic versus aqueous media. |

The Henderson-Hasselbalch Equation: A Predictive Tool

For an ionizable compound like 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride, the relationship between pH, pKa, and the ratio of the ionized to the non-ionized form is described by the Henderson-Hasselbalch equation. Since this is the salt of a weak base, its solubility is pH-dependent.[7] The solubility will be highest when the compound is predominantly in its ionized (protonated) form.[6]

The overall solubility (S_total) at a given pH can be predicted by:

S_total = S_0 * (1 + 10^(pKa - pH))

Where S_0 is the intrinsic solubility of the free base. This equation underscores the necessity of determining both the pKa and the intrinsic solubility to model the pH-solubility profile.

Part 2: Experimental Determination of Solubility

A multi-faceted experimental approach is required for a thorough solubility assessment. The following protocols are designed to be self-validating and provide a comprehensive dataset.

Workflow for Comprehensive Solubility Profiling

The logical flow of experiments is crucial for an efficient and insightful investigation.

Caption: Experimental workflow for solubility characterization.

Protocol 1: pKa Determination via Potentiometric Titration

Rationale: The pKa is the cornerstone for understanding pH-dependent solubility. Potentiometric titration is a robust method for its determination.

Methodology:

-

Preparation: Accurately weigh and dissolve a sample of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride in a known volume of deionized water.

-

Titration: Titrate the solution with a standardized solution of NaOH (e.g., 0.1 M) while monitoring the pH with a calibrated electrode.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the inflection point of the titration curve or by analyzing the first derivative of the curve.

Protocol 2: Equilibrium Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method, as recommended by regulatory bodies like the WHO for Biopharmaceutics Classification System (BCS) studies, is the gold standard for determining equilibrium solubility.[8]

Methodology:

-

System Preparation: Prepare a series of buffered solutions across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 6.8).[8]

-

Incubation: Add an excess amount of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride to each buffered solution in sealed vials. The excess solid ensures that equilibrium is reached with a saturated solution.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary study should be conducted to determine the time to equilibrium.[8]

-

Sample Preparation: After equilibration, allow the vials to stand for the undissolved solid to settle. Carefully withdraw an aliquot of the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any particulate matter.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Reporting: Express the solubility in mg/mL.

Protocol 3: Solubility in Pharmaceutical Solvents

Rationale: Assessing solubility in common pharmaceutical solvents is crucial for developing liquid formulations or for processes like crystallization.

Methodology:

-

Solvent Selection: Choose a range of solvents with varying polarities, such as water, ethanol, methanol, propylene glycol, and polyethylene glycol 400 (PEG 400).[9]

-

Procedure: Employ the shake-flask method as described in Protocol 2, substituting the buffered solutions with the selected organic or co-solvents.

-

Analysis: Ensure the analytical method (e.g., HPLC) is adapted and validated for each solvent system.

Part 3: Data Presentation and Interpretation

Clear and concise data presentation is paramount for decision-making in drug development.

Table 1: pH-Solubility Profile of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride at 37 °C

| pH | Buffer System | Solubility (mg/mL) | Standard Deviation |

| 1.2 | 0.1 N HCl | To be determined | To be determined |

| 2.5 | Phosphate Buffer | To be determined | To be determined |

| 4.5 | Acetate Buffer | To be determined | To be determined |

| 6.8 | Phosphate Buffer | To be determined | To be determined |

| 7.4 | Phosphate Buffer | To be determined | To be determined |

Table 2: Solubility in Common Pharmaceutical Solvents at 25 °C

| Solvent | Dielectric Constant | Solubility (mg/mL) | Classification |

| Water | 80.1 | To be determined | Protic |

| Methanol | 32.7 | To be determined | Protic |

| Ethanol | 24.5 | To be determined | Protic |

| Propylene Glycol | 32.0 | To be determined | Protic |

| PEG 400 | ~12.5 | To be determined | Protic |

| Acetone | 20.7 | To be determined | Aprotic |

| Dichloromethane | 9.1 | To be determined | Aprotic |

Interpretation and Application: The Biopharmaceutics Classification System (BCS)

The aqueous solubility data is used to classify the drug according to the BCS. A drug is considered "highly soluble" if the highest therapeutic dose is soluble in ≤ 250 mL of aqueous media over the pH range of 1.2 to 6.8.[8]

Dose/Solubility Volume (DSV) Calculation:

DSV (mL) = [Highest Therapeutic Dose (mg)] / [Lowest Measured Solubility (mg/mL) in pH 1.2-6.8 range]

A DSV of ≤ 250 mL would classify 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride as a highly soluble drug, which has significant positive implications for its development and potential for biowaivers.[8]

Logical Relationship: pH, pKa, and Solubility

The interplay between these three factors dictates the dissolution behavior in the gastrointestinal tract.

Caption: Interdependence of pKa, pH, and intrinsic solubility.

Conclusion

While specific solubility data for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is not yet widely published, this guide provides a robust, scientifically-grounded framework for its comprehensive determination. By systematically executing the described protocols, researchers can generate the critical data necessary to understand the biopharmaceutical properties of this compound, mitigate development risks, and accelerate its path toward clinical application. The principles and methodologies outlined herein represent the standard of care in the pharmaceutical industry for characterizing any new chemical entity.

References

-

Appchem. (n.d.). 7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride. Retrieved from [Link]

-

Cheméo. (n.d.). 1H-1,4-Benzodiazepine, 7-chloro-2,3-dihydro-5-phenyl. Retrieved from [Link]

-

ChemistryViews. (2024, April 29). Asymmetric Synthesis of Tetrahydro-1,4-benzodiazepin-2-ones. Retrieved from [Link]

-

Pobudkowska, A., & Domańska, U. (n.d.). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

U.S. Food and Drug Administration. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. Retrieved from [Link]

-

World Health Organization. (n.d.). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. Retrieved from [Link]

Sources

- 1. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. chemistryviews.org [chemistryviews.org]

- 4. researchgate.net [researchgate.net]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. who.int [who.int]

- 9. fda.gov [fda.gov]

Spectroscopic Data of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive analysis based on analogous compounds with foundational spectroscopic principles to offer a robust characterization of the target molecule. Given the limited availability of direct experimental data for this specific salt in publicly accessible literature, this guide leverages spectral information from closely related heterocyclic systems to provide an expert interpretation.

Introduction: The Significance of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine Hydrochloride

The 2,3,4,5-tetrahydro-1,4-benzoxazepine core is a significant scaffold in medicinal chemistry, forming the basis for a variety of biologically active compounds. The introduction of a chlorine atom at the 7-position can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule. The hydrochloride salt form is often utilized to enhance solubility and stability, which is a critical consideration in pharmaceutical development. Accurate spectroscopic characterization is paramount for confirming the identity, purity, and structure of this compound, ensuring the reliability of research and development efforts.

Molecular Structure and Spectroscopic Overview

The structure of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride comprises a seven-membered heterocyclic ring fused to a chlorinated benzene ring. The hydrochloride salt forms through the protonation of the secondary amine in the oxazepine ring.

Caption: Molecular structure of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine cation.

This guide will systematically explore the predicted ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride is anticipated to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The protonation of the nitrogen atom will induce a significant downfield shift for the adjacent methylene protons.

Predicted ¹H NMR Data:

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| Aromatic (H-6, H-8, H-9) | 6.8 - 7.3 | m | - | The chlorine substituent and the fusion of the oxazepine ring will create a complex splitting pattern for the three aromatic protons. |

| -O-CH ₂- (C5-H) | 4.2 - 4.5 | t | 5-7 | Protons on the carbon adjacent to the oxygen atom are expected to be deshielded. |

| -N⁺H ₂- | 9.0 - 11.0 | br s | - | The acidic protons on the protonated nitrogen will appear as a broad singlet, the chemical shift of which is highly dependent on concentration and solvent. |

| -CH ₂-N⁺H₂- (C3-H) | 3.3 - 3.6 | t | 5-7 | These protons are significantly deshielded due to the adjacent positively charged nitrogen atom. |

| -CH ₂- (C2-H) | 2.0 - 2.3 | m | - | These methylene protons are expected to show a multiplet due to coupling with the adjacent methylene groups. |

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of 7-Chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical as it can influence the chemical shifts, particularly of the N⁺H₂ protons.

-

Instrument Setup:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.

-

Temperature: Set the probe temperature to 298 K.

-

Parameters: Acquire the spectrum with a standard proton pulse sequence. A spectral width of 12-15 ppm is appropriate.

-

-